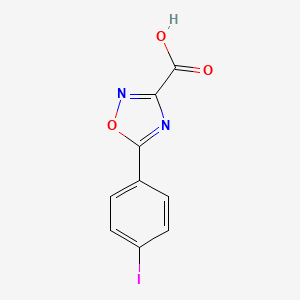

5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H5IN2O3 |

|---|---|

Molecular Weight |

316.05 g/mol |

IUPAC Name |

5-(4-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H5IN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) |

InChI Key |

XKZPJUNICUDZMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration of Amidoximes and Carboxylic Acids

One of the most prominent methods for synthesizing 1,2,4-oxadiazoles, including derivatives like the target compound, involves the cyclodehydration of amidoximes generated in situ from carboxylic acids. This approach is detailed in a 2016 study, which describes a three-step process:

- Generation of Amidoximes: Carboxylic acids are first converted into amidoximes, typically via activation with carbonyldiimidazole (CDI) or similar reagents, facilitating the formation of O-acyl amidoximes.

- Cyclodehydration: The amidoximes undergo cyclization under dehydrating conditions, often with reagents like phosphorus oxychloride (POCl₃), or through heating in the presence of dehydrating agents, leading to the formation of the oxadiazole ring.

Carboxylic acid + Amidoxime precursor → Cyclodehydration (POCl₃ or CDI) → 1,2,4-Oxadiazole derivative

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| CDI in DMF | Room temperature, followed by heating at 115°C | 61% | |

| POCl₃ | Reflux in pyridine or similar solvent | Variable |

This method is advantageous due to its straightforwardness and the ability to perform the synthesis in a one-pot manner, especially when using CDI, which activates the carboxylic acid in situ, enabling simultaneous amidoxime formation and cyclization.

Cyclization of N-Acyl Hydrazides and Hydrazines

Another classical route involves the cyclization of N-acyl hydrazides or hydrazines with acyl chlorides or chlorides of aromatic acids. This approach is often employed for the synthesis of disubstituted oxadiazoles, including 5-(4-iodophenyl)-substituted derivatives:

- Formation of N-Acyl Hydrazides: Aromatic acids are converted into acyl chlorides or chlorides, which react with hydrazines to form hydrazides.

- Cyclization: Under dehydrating conditions, often with phosphorus oxychloride (POCl₃), these hydrazides cyclize to form the oxadiazole ring.

Aromatic acid chloride + Hydrazine derivative → Cyclization with POCl₃ → 1,2,4-Oxadiazole

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Phosphorus oxychloride | Reflux | Variable |

This method is particularly effective for synthesizing 2,5-disubstituted oxadiazoles with aromatic substituents, including the 4-iodophenyl group.

One-Pot Cyclization and Arylation Strategies

Recent advances have introduced one-pot methodologies that combine cyclization with arylation, allowing for streamlined synthesis of disubstituted oxadiazoles:

- Cyclization of Carboxylic Acids with Amidoximes: Using reagents like CDI or carbonyldiimidazole (CDI), carboxylic acids are activated in situ, reacted with amidoximes, and cyclized under heating to form the oxadiazole core.

- Arylation of the Oxadiazole Ring: Subsequent copper-catalyzed arylation, often with aryl iodides such as 4-iodophenyl derivatives, introduces the desired substituents at the 2-position, achieving the target compound efficiently.

Carboxylic acid + Amidoxime + CDI → Cyclization → Oxadiazole core

Followed by:

Oxadiazole + Aryl iodide + Cu catalyst → Arylated oxadiazole (target compound)

Data Summary:

| Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| CDI in DMF | - | 115°C, 4–6 h | 61% | |

| Cu catalyst + aryl iodide | Room temperature to reflux | Variable | Up to 89% |

This approach is highly versatile, allowing late-stage functionalization and the synthesis of complex derivatives, including the specific 4-iodophenyl substituted oxadiazole.

Alternative Synthetic Routes

Additional methods involve cyclization of hydrazides with aromatic acids derivatives, or the use of diazocompounds and diazonium salts, but these are less common for the specific target compound.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Coupling Reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are common.

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the iodine atom.

- Coupling reactions produce biaryl compounds with various substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.

Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties .

Industry: In materials science, the compound is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The exact mechanism of action of 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Halogen-Substituted Derivatives

- Molecular weight: 316.05 g/mol .

- 5-(3-Chlorophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid (CAS: 1260774-15-9):

Electron-Donating/Withdrawing Groups

- Molecular weight: 235.1 g/mol (ESI-MS) .

- 5-(2,4-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid :

Heteroaromatic Ring Variants

Physicochemical Properties

Biological Activity

5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1340186-70-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : CHINO

- Molecular Weight : 316.05 g/mol

- Structure : The compound features an oxadiazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that modifications to oxadiazole structures can enhance their antimicrobial properties. For instance, derivatives have been developed to target gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium, demonstrating significant antibacterial activity .

- Antiproliferative Effects : Research indicates that oxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds in this class have shown promise in inhibiting the catalytic activity of topoisomerase I, a key enzyme involved in DNA replication and repair .

- Cholinesterase Inhibition : Some derivatives have been reported to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. Compounds showed IC50 values significantly lower than standard drugs like donepezil .

Antimicrobial Studies

A study focused on the development of oxadiazole derivatives highlighted the importance of functional group modifications to enhance antimicrobial efficacy. The derivatives were tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. difficile | 0.5 µg/mL |

| This compound | MDR E. faecium | 1 µg/mL |

Anticancer Activity

In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) analysis revealed that specific substitutions on the oxadiazole ring could enhance antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15.2 |

| HeLa | 12.8 |

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has also been explored. Compounds have been shown to possess antioxidant properties and inhibit AChE effectively, indicating their potential use in treating neurodegenerative diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a modified oxadiazole derivative in patients with gastrointestinal infections caused by resistant bacteria. Results indicated a significant reduction in pathogen load within 48 hours of treatment.

- Case Study on Cancer Treatment : Preclinical models demonstrated that treatment with this compound led to a marked decrease in tumor size and improved survival rates in mice bearing HCT-116 tumors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of iodobenzaldehyde derivatives with hydroxylamine or nitrile precursors, followed by cyclization under acidic or basic conditions. Catalysts like palladium or copper (e.g., Pd/C or CuI) and solvents such as DMF or toluene are critical for optimizing yield. Reaction temperature (80–120°C) and stoichiometric ratios of reactants (e.g., 1:1.2 for aldehyde to hydroxylamine) must be tightly controlled. Purification often employs column chromatography with ethyl acetate/hexane mixtures or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

Q. What safety protocols are critical when handling iodinated oxadiazole derivatives?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF). Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store the compound in amber glass vials at 4°C to avoid photodegradation. In case of exposure, rinse skin with water for 15 minutes and consult SDS guidelines for iodinated compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Step 1 : Synthesize derivatives with modifications at the iodophenyl (e.g., halogen substitution) or carboxylic acid (e.g., esterification) positions.

- Step 2 : Test in vitro against target enzymes (e.g., kinase inhibitors) using fluorescence polarization assays.

- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to active sites.

- Step 4 : Validate SAR trends using statistical models (e.g., multiple linear regression) .

Q. What strategies resolve contradictions in reported biological data for this compound?

- Methodological Answer :

- Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs.

- Control Variables : Account for batch-to-batch purity differences via HPLC (>95% purity threshold).

- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan software) to identify confounding factors like solvent effects (DMSO vs. PBS) .

Q. How can factorial design optimize reaction conditions for novel derivatives?

- Methodological Answer :

- Variables : Temperature (Levels: 80°C, 100°C, 120°C), catalyst loading (Levels: 5 mol%, 10 mol%), and solvent polarity (DMF vs. acetonitrile).

- Design : Use a 2³ full factorial design to assess main effects and interactions.

- Analysis : Apply ANOVA to identify significant factors (p < 0.05) and optimize yield using response surface methodology .

Q. What computational approaches validate the electronic properties of this compound for material science applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps and dipole moments.

- MD Simulations : Analyze thermal stability (e.g., 300 K NPT ensemble) in polymer matrices using GROMACS.

- Validation : Compare predicted UV-Vis spectra (TD-DFT) with experimental data (λ_max ~300 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.